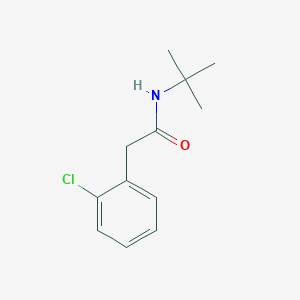
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the class of sulfonamides, which have been widely used in medicinal chemistry due to their diverse biological activities.
作用機序
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of NF-κB by binding to a specific site on the protein and preventing it from binding to DNA. This leads to a decrease in the expression of genes involved in cell survival and proliferation, ultimately leading to cell death. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to inhibit the activity of other signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in autoimmune diseases, and the modulation of immune cell function. 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has also been shown to have an effect on the expression of genes involved in angiogenesis, which is the process by which new blood vessels are formed.
実験室実験の利点と制限
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects on different cell types and in different disease models.
将来の方向性
There are several future directions for research on 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, including the development of new analogs with improved efficacy and reduced toxicity, the identification of new disease targets for 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide, and the exploration of combination therapies with other drugs. Additionally, further research is needed to fully understand the effects of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide on different cell types and in different disease models, as well as its potential for use in clinical trials.
合成法
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide involves the reaction of 8-chloro-4-(2-oxo-1-pyrrolidinyl)quinoline with benzenesulfonamide in the presence of a base. The resulting compound has been shown to have high purity and stability, making it an ideal candidate for further research and development.
科学的研究の応用
4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. Studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide inhibits the activity of a transcription factor called NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, 4-(2-oxo-1-pyrrolidinyl)-N-8-quinolinylbenzenesulfonamide has been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases.
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18-7-3-13-22(18)15-8-10-16(11-9-15)26(24,25)21-17-6-1-4-14-5-2-12-20-19(14)17/h1-2,4-6,8-12,21H,3,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZROGAIQRTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![4-{[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738949.png)

![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)


![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)